molecular formula C7H9ClN2O2 B2690076 Methyl 6-aminopyridine-2-carboxylate hydrochloride CAS No. 2138377-87-2

Methyl 6-aminopyridine-2-carboxylate hydrochloride

Cat. No. B2690076
CAS RN: 2138377-87-2
M. Wt: 188.61
InChI Key: QIWLKVWBXBSKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name "methyl 6-aminopicolinate hydrochloride" . It has a molecular weight of 188.61 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-aminopyridine-2-carboxylate hydrochloride” is represented by the InChI code 1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate hydrochloride” are not available, related compounds like “Methyl 6-chloropyridine-2-carboxylate” have been used in coupling reactions to afford products like "methyl 2,2’-bipyridine-6-carboxylate" .

It is stored at room temperature . The compound is air sensitive .

Scientific Research Applications

Electrocatalytic Carboxylation

One application involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid. This process highlights a sustainable approach to incorporating CO2 into valuable products, utilizing an electrochemical setup under mild conditions without requiring toxic solvents or additional catalysts. The ionic liquid used can be recycled, making this a green chemistry approach (Feng, Huang, Liu, & Wang, 2010).

Ligand Synthesis and Metal Complexation

Methyl 6-aminopyridine-2-carboxylate derivatives have been utilized in the synthesis of novel ligands and their metal complexes. These complexes are studied for their potential in various applications, including inhibition studies on carbonic anhydrase isoenzymes, demonstrating the compound's utility in biochemical applications. Such studies underscore the relevance of these derivatives in developing therapeutic agents or biochemical tools (Yenikaya et al., 2011).

Hydrogen Bonding and Crystal Engineering

Research has also delved into the hydration products of related pyridine derivatives, illustrating their ability to form intricate hydrogen-bonded networks. These studies provide insights into the potential use of such compounds in crystal engineering and the design of molecular materials with specific structural features (Waddell, Hulse, & Cole, 2011).

Antimicrobial Activity

Moreover, derivatives of methyl 6-aminopyridine-2-carboxylate have been synthesized and evaluated for their antimicrobial properties. This highlights the compound's applicability in the development of new antimicrobial agents, where specific derivatives showed promising activity against a range of microbial species. Such research is crucial in the ongoing quest for new therapeutics to combat resistant strains of bacteria and fungi (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety And Hazards

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLKVWBXBSKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminopyridine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.